6-(tert-Butoxy)-6-oxohexanoic NHS ester

描述

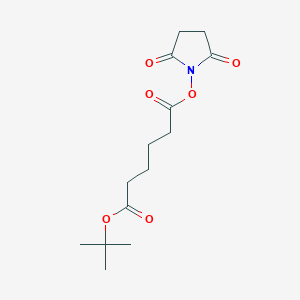

tert-Butyl (2,5-dioxopyrrolidin-1-yl) adipate (CAS: 402958-62-7) is a specialized organic compound featuring a hybrid structure combining an adipate backbone with a tert-butyl ester and a 2,5-dioxopyrrolidinyl moiety. This molecule is characterized by its dual functional groups: the adipate chain provides flexibility and solubility in organic solvents, while the dioxopyrrolidinyl group enhances reactivity in crosslinking or conjugation reactions. It is commonly utilized in polymer chemistry, pharmaceutical synthesis, and as a precursor for drug-delivery systems due to its hydrolytic stability and ability to undergo controlled degradation under specific conditions .

属性

IUPAC Name |

1-O-tert-butyl 6-O-(2,5-dioxopyrrolidin-1-yl) hexanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO6/c1-14(2,3)20-12(18)6-4-5-7-13(19)21-15-10(16)8-9-11(15)17/h4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMOQYFHEYDMGSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCCCC(=O)ON1C(=O)CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

General Synthetic Strategy

A plausible method involves the activation of a tert-butyl adipate monoester with N-hydroxysuccinimide (NHS) using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC).

Step-by-Step Procedure (Generalized):

- Starting Materials: Begin with adipic acid mono-tert-butyl ester and N-hydroxysuccinimide.

- Activation: Dissolve adipic acid mono-tert-butyl ester and N-hydroxysuccinimide in a dry solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

- Coupling: Add a coupling reagent (DCC or DIC) and a catalyst like 4-dimethylaminopyridine (DMAP) at 0°C. Allow the reaction to proceed at room temperature for several hours.

- Filtration: Filter off the dicyclohexylurea (DCU) byproduct if DCC is used.

- Workup: Wash the organic layer with aqueous solutions (e.g., hydrochloric acid, sodium bicarbonate, brine).

- Drying: Dry the organic layer over anhydrous sodium sulfate (Na2SO4).

- Evaporation: Remove the solvent by rotary evaporation.

- Purification: Purify the product by flash column chromatography using an appropriate eluent system (e.g., ethyl acetate/petroleum ether).

Characterization

The synthesized compound can be characterized using various spectroscopic techniques:

- NMR Spectroscopy: ¹H NMR and ¹³C NMR can confirm the presence of the tert-butyl and NHS ester groups. Reported ¹H NMR data can be compared to the synthesized product.

- Mass Spectrometry: Mass spectrometry can confirm the molecular weight of the synthesized compound.

- IR Spectroscopy: IR spectroscopy can identify characteristic carbonyl stretching frequencies of the ester and imide groups.

Stock Solution Preparation

To prepare stock solutions of tert-Butyl (2,5-dioxopyrrolidin-1-yl) adipate, follow the guidelines in the table below, which provides the required volumes of solvent for different concentrations:

| Prepare stock solution | 1 mg | 5 mg | 10 mg |

|---|---|---|---|

| 1 mM | 3.3409 mL | 16.7045 mL | 33.4091 mL |

| 5 mM | 0.6682 mL | 3.3409 mL | 6.6818 mL |

| 10 mM | 0.3341 mL | 1.6705 mL | 3.3409 mL |

化学反应分析

tert-Butyl (2,5-dioxopyrrolidin-1-yl) adipate undergoes various chemical reactions, including:

Esterification: The compound can react with alcohols to form esters.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ester groups are replaced by other nucleophiles.

Common reagents used in these reactions include acids, bases, and nucleophiles such as amines and alcohols . The major products formed depend on the specific reaction conditions and reagents used .

科学研究应用

Pharmaceutical Development

tert-Butyl (2,5-dioxopyrrolidin-1-yl) adipate serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for the formation of derivatives that can exhibit biological activity. For instance, it has been utilized in the development of drug conjugates that enhance therapeutic efficacy while reducing side effects.

Case Study: Antibody Drug Conjugates

Recent studies have shown that derivatives of tert-butyl (2,5-dioxopyrrolidin-1-yl) adipate can be incorporated into antibody-drug conjugates (ADCs), which are designed to target specific cancer cells while minimizing damage to healthy tissues. This application highlights the compound's potential in targeted cancer therapies .

Polymer Chemistry

The compound is also used as a building block in polymer chemistry. Its ability to participate in polymerization reactions makes it valuable for creating novel materials with tailored properties.

Case Study: Radiation-Sensitive Resins

In one application, tert-butyl (2,5-dioxopyrrolidin-1-yl) adipate has been included in radiation-sensitive resin compositions. These resins are crucial for developing advanced coatings and adhesives that require specific curing properties when exposed to radiation .

Biochemical Research

In biochemical assays, tert-butyl (2,5-dioxopyrrolidin-1-yl) adipate is employed as a reagent for studying enzyme kinetics and mechanisms. Its derivatives can act as substrates or inhibitors, providing insights into biochemical pathways.

Case Study: Enzyme Inhibition Studies

Research has demonstrated that certain derivatives of this compound can inhibit specific enzymes involved in metabolic pathways, making them potential candidates for drug development targeting metabolic disorders .

Data Table: Summary of Applications

作用机制

The mechanism of action of hexanedioic acid tert-butyl ester 2,5-dioxopyrrolidin-1-yl ester involves its reactivity as an ester. The ester groups can undergo hydrolysis or substitution reactions, leading to the formation of various products . The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

相似化合物的比较

Comparison with Similar Compounds

To contextualize the properties and applications of tert-butyl (2,5-dioxopyrrolidin-1-yl) adipate, a comparative analysis with structurally analogous compounds is essential. Below is a detailed comparison based on molecular structure, reactivity, and applications:

Table 1: Structural and Functional Comparison

Key Findings from Structural Analysis

Chain Length and Flexibility :

- The adipate chain in tert-butyl (2,5-dioxopyrrolidin-1-yl) adipate provides greater conformational flexibility compared to shorter-chain analogs like tert-butyl 2,4-dioxopyrrolidine-1-carboxylate. This enhances its utility in polymer networks requiring elasticity .

- Compounds with extended chains (e.g., octanedioate derivative) exhibit higher lipophilicity, making them suitable for controlled drug release in hydrophobic matrices .

Reactivity of Functional Groups: The dioxopyrrolidinyl group in all analogs facilitates nucleophilic ring-opening reactions, but the tert-butyl ester in the adipate derivative confers steric protection, slowing hydrolysis and improving shelf-life compared to non-tert-butyl analogs . The carbamate-containing derivative (124529-64-2) shows enhanced amine reactivity, enabling selective bioconjugation—a property absent in the adipate-based compound .

Thermal and Solubility Properties :

- While explicit thermal data are unavailable in the provided evidence, structural analogs with longer aliphatic chains (e.g., octanedioate) are inferred to have higher melting points due to increased van der Waals interactions .

- The adipate derivative’s solubility in polar aprotic solvents (e.g., acetone) is superior to that of the hexylcarbamate analog, as evidenced by its use in acetone-based reaction systems .

生物活性

tert-Butyl (2,5-dioxopyrrolidin-1-yl) adipate (CAS No. 402958-62-7) is a compound of interest due to its potential biological activities, particularly in the context of drug development and therapeutic applications. This article reviews the biological activity of this compound, highlighting its mechanisms, efficacy, and potential applications based on diverse research findings.

Chemical Structure and Properties

tert-Butyl (2,5-dioxopyrrolidin-1-yl) adipate is characterized by its adipate backbone linked to a pyrrolidinone moiety. The structural formula can be represented as follows:

This compound features two functional groups: the tert-butyl group which enhances lipophilicity and the dioxopyrrolidinyl group that may contribute to its biological activity.

The biological activity of tert-butyl (2,5-dioxopyrrolidin-1-yl) adipate is primarily attributed to its interaction with various biological targets. Notably, it has been investigated for its potential as an inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme involved in the metabolism of tryptophan that plays a crucial role in immune modulation . By inhibiting IDO, this compound may enhance T-cell activation and improve immune responses against tumors.

Biological Activities

Research indicates several biological activities associated with tert-butyl (2,5-dioxopyrrolidin-1-yl) adipate:

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds or derivatives related to tert-butyl (2,5-dioxopyrrolidin-1-yl) adipate:

Safety and Toxicity

While specific toxicity data for tert-butyl (2,5-dioxopyrrolidin-1-yl) adipate is limited, compounds with similar structures have shown varying degrees of safety profiles in clinical settings. Monitoring for hepatotoxicity and gastrointestinal effects is recommended based on related compounds .

常见问题

Q. Methodological Answer :

- 1H/13C-NMR :

- IR Spectroscopy : Stretching vibrations at ~1730 cm⁻¹ (ester C=O) and ~1780 cm⁻¹ (succinimidyl C=O) .

- Cross-reference spectral data with NIST Chemistry WebBook for related adipate esters .

[Basic] What are the primary research applications of tert-butyl (2,5-dioxopyrrolidin-1-yl) adipate in academic chemistry?

Q. Methodological Answer :

- Bioconjugation : Acts as a heterobifunctional crosslinker for coupling carboxylic acids to amines (e.g., protein modification) .

- Polymer Chemistry : Facilitates controlled polymerization in polyester synthesis due to its hydrolytic stability .

- Mechanistic Studies : Serves as a model compound for investigating NHS ester reactivity in nucleophilic acyl substitutions .

[Advanced] How can reaction conditions be optimized for amide bond formation using this compound as an activating agent?

Q. Methodological Answer :

- Catalyst Screening : Test copper-based catalysts (e.g., CuI) to enhance coupling efficiency, as shown in analogous heterocycle reactions .

- Solvent Optimization : Compare polar aprotic solvents (DMF, DCM) for improved solubility and reaction rates .

- Temperature Control : Conduct reactions at 0–25°C to balance activation energy and side-product formation .

- Yield Analysis : Use LC-MS or HPLC to quantify product formation and optimize stoichiometric ratios .

[Advanced] What strategies address stability issues during long-term storage?

Q. Methodological Answer :

- Inert Atmosphere : Store under argon to prevent hydrolysis of the NHS ester moiety .

- Desiccation : Use anhydrous solvents and molecular sieves to mitigate moisture-induced degradation .

- Purity Checks : Periodically analyze via NMR to detect decomposition (e.g., free adipic acid peaks at δ 12 ppm) .

[Advanced] How do computational methods contribute to understanding its reactivity in coupling reactions?

Q. Methodological Answer :

- DFT Calculations : Predict partial charges on reactive sites (e.g., carbonyl carbons) to rationalize nucleophilic attack preferences .

- Transition State Modeling : Simulate energy barriers for amide bond formation to guide catalyst design .

- Solvent Effect Analysis : Use COSMO-RS models to evaluate solvent polarity impacts on reaction kinetics .

[Advanced] How should researchers analyze contradictory data on catalytic efficiency in different solvent systems?

Q. Methodological Answer :

- Design of Experiments (DOE) : Systematically vary solvent polarity, catalyst loading, and temperature to identify critical factors .

- Side-Reaction Profiling : Use LC-MS to detect byproducts (e.g., hydrolyzed esters) in aqueous vs. anhydrous conditions .

- Statistical Validation : Apply ANOVA to assess significance of yield variations across solvent systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。